molecular formula C13H19F3N2O3 B2377839 N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197872-84-5

N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2377839
CAS No.: 2197872-84-5
M. Wt: 308.301
InChI Key: GJAJZOFIRHGJHS-UHFFFAOYSA-N
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Description

N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like alkoxides or thiolates.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, thiolates, amines.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the amide to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Agrochemicals: The compound’s trifluoromethyl group imparts stability and bioactivity, making it a candidate for use in pesticides and herbicides.

    Materials Science: Its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its combination of an azepane ring, a hydroxy group, and a trifluoromethyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-2-10(19)17-7-4-11(20)18-8-3-5-12(21,6-9-18)13(14,15)16/h2,21H,1,3-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJZOFIRHGJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCCC(CC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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